1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid is a compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protected aminoethyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Boc-Protected Aminoethyl Group: The aminoethyl group is introduced by reacting the pyrazole derivative with tert-butyl bromoacetate, followed by deprotection of the ester to yield the carboxylic acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or oxidized to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2).
Coupling Reactions: The carboxylic acid can be activated using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for peptide bond formation.
Scientific Research Applications
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules and potential drug candidates.
Peptide Synthesis: The Boc-protected amino group is useful in solid-phase peptide synthesis, allowing for the sequential addition of amino acids.
Bioconjugation: The compound can be used to link biomolecules through amide bond formation, facilitating the study of protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The carboxylic acid group can form amide bonds with amines, enabling the construction of complex peptide chains .
Comparison with Similar Compounds
Similar compounds to 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid include:
1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid: Lacks the Boc protection, making it more reactive but less selective in synthesis.
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylic acid: Differing in the position of the carboxylic acid group, which can affect its reactivity and applications.
N-Boc-protected amino acids: Commonly used in peptide synthesis, these compounds share the Boc protection but differ in the amino acid backbone.
The uniqueness of this compound lies in its combination of a pyrazole ring with a Boc-protected aminoethyl group and a carboxylic acid, providing versatility in synthetic applications and potential for drug development.
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-4-5-14-7-8(6-13-14)9(15)16/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBKZYSQUJQBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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